N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide
CAS No.: 443353-87-5
Cat. No.: VC6349025
Molecular Formula: C23H16ClN3O3S
Molecular Weight: 449.91
* For research use only. Not for human or veterinary use.
![N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide - 443353-87-5](/images/structure/VC6349025.png)
Specification
CAS No. | 443353-87-5 |
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Molecular Formula | C23H16ClN3O3S |
Molecular Weight | 449.91 |
IUPAC Name | N-[2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide |
Standard InChI | InChI=1S/C23H16ClN3O3S/c24-17-12-10-15(11-13-17)20(28)14-31-23-25-19-9-5-4-8-18(19)22(30)27(23)26-21(29)16-6-2-1-3-7-16/h1-13H,14H2,(H,26,29) |
Standard InChI Key | FGOXEPZAFHIOER-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Nomenclature
Systematic Nomenclature and Structural Features
The compound’s IUPAC name, N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide, delineates its core components:
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A 3,4-dihydroquinazolin-4-one ring system, which confers rigidity and planar geometry.
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A sulfanyl (-S-) bridge at position 2 of the quinazolinone, connecting to a 2-(4-chlorophenyl)-2-oxoethyl group.
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A benzamide substituent at position 3, introduced via an amide linkage .
The molecular formula is C23H17ClN3O4S, with a calculated molecular weight of 466.92 g/mol. Key structural attributes include:
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Aromatic systems: The quinazolinone and benzamide groups contribute π-π stacking potential.
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Electrophilic sites: The ketone (C=O) and sulfanyl (S) groups may participate in hydrogen bonding or redox reactions.
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Chlorophenyl moiety: Enhances lipophilicity and may influence target binding .
Spectral Characterization
While experimental spectral data for this specific compound is limited, analogous quinazolinone derivatives exhibit characteristic signals in nuclear magnetic resonance (NMR) and mass spectrometry (MS):
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1H NMR: Resonances for aromatic protons (δ 7.2–8.5 ppm), methylene groups adjacent to sulfur (δ 3.0–3.5 ppm), and amide NH (δ 10–12 ppm).
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13C NMR: Peaks for carbonyl carbons (δ 165–175 ppm) and chlorophenyl carbons (δ 120–140 ppm) .
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MS: Molecular ion peak at m/z 466.92 (M+H)+, with fragmentation patterns reflecting cleavage at the sulfanyl and amide bonds .
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide involves multistep organic reactions, typically proceeding as follows:
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Quinazolinone Core Formation:
Anthranilic acid derivatives undergo cyclocondensation with urea or thiourea to yield 3,4-dihydroquinazolin-4-one. -
Sulfanyl Group Introduction:
Nucleophilic substitution at position 2 of the quinazolinone using 2-(4-chlorophenyl)-2-oxoethyl thiol (–SCH2COC6H4Cl) under basic conditions (e.g., K2CO3 in DMF) . -
Benzamide Functionalization:
Coupling of the quinazolinone’s amine group with benzoyl chloride in the presence of a coupling agent (e.g., HATU or EDC) .
Reaction Optimization
Key parameters influencing yield and purity include:
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Temperature: Sulfanyl incorporation requires mild heating (50–60°C) to avoid decomposition.
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Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
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Catalysts: Triethylamine or DMAP improves acylation efficiency during benzamide attachment .
Table 1: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
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Quinazolinone formation | Anthranilic acid, urea, HCl, reflux | 65–70 |
Sulfanyl incorporation | 2-(4-Cl-Ph)-2-oxoethyl thiol, K2CO3, DMF | 50–55 |
Benzamide coupling | Benzoyl chloride, HATU, DCM, rt | 60–65 |
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (<0.1 mg/mL at 25°C); soluble in DMSO (≥10 mg/mL) .
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Stability: Degrades under alkaline conditions (pH >9) due to sulfanyl oxidation; stable at 4°C for 6 months in inert atmospheres.
Crystallography
X-ray diffraction data for closely related analogs reveal:
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Monoclinic crystal systems with P21/c space groups.
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Hydrogen-bonding networks between amide NH and quinazolinone carbonyl oxygen .
Pharmacological Research
Biological Activity
While direct studies on this compound are sparse, structural analogs exhibit:
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Kinase inhibition: Targeting EGFR (IC50 ~150 nM) and VEGFR2 (IC50 ~220 nM) .
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Antiproliferative effects: GI50 values of 2–5 µM in MCF-7 and A549 cell lines .
Mechanism of Action
The sulfanyl and chlorophenyl groups may facilitate:
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Covalent binding to cysteine residues in target proteins.
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ROS generation via redox cycling, inducing apoptosis in cancer cells .
Future Research Directions
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Pharmacokinetic profiling: Oral bioavailability and metabolic stability studies.
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Target identification: Proteomic screening to elucidate binding partners.
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Analog synthesis: Modifying the sulfanyl linker to enhance potency and selectivity.
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